2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 926195-99-5
VCID: VC11643761
InChI: InChI=1S/C7H3BrClFO4S/c8-4-2-5(10)6(15(9,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
SMILES: C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)C(=O)O
Molecular Formula: C7H3BrClFO4S
Molecular Weight: 317.52 g/mol

2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid

CAS No.: 926195-99-5

Cat. No.: VC11643761

Molecular Formula: C7H3BrClFO4S

Molecular Weight: 317.52 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid - 926195-99-5

Specification

CAS No. 926195-99-5
Molecular Formula C7H3BrClFO4S
Molecular Weight 317.52 g/mol
IUPAC Name 2-bromo-5-chlorosulfonyl-4-fluorobenzoic acid
Standard InChI InChI=1S/C7H3BrClFO4S/c8-4-2-5(10)6(15(9,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
Standard InChI Key SUOMCAJOHOJKOO-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)C(=O)O
Canonical SMILES C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)C(=O)O

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-bromo-5-chlorosulfonyl-4-fluorobenzoic acid, reflects its substitution pattern: a bromine atom at position 2, a fluorine atom at position 4, and a chlorosulfonyl group (–SO2_2Cl) at position 5 of the benzoic acid backbone. The chlorosulfonyl group introduces significant electrophilicity, enabling nucleophilic substitution reactions, while the fluorine atom enhances metabolic stability in derived pharmaceuticals .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC7H3BrClFO4S\text{C}_7\text{H}_3\text{BrClFO}_4\text{S}
Molecular Weight317.52 g/mol
SMILESC1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)C(=O)O
InChI KeySUOMCAJOHOJKOO-UHFFFAOYSA-N
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
StabilityMoisture-sensitive; hydrolyzes to sulfonic acids

The Standard InChI string confirms the stereochemical arrangement, critical for predicting interaction with biological targets.

Synthesis and Manufacturing

Halogenation and Sulfonation Pathways

Synthesis typically begins with halogenation of a benzoic acid derivative. For example, bromination of 5-chlorosulfonyl-4-fluorobenzoic acid using N\text{N}-bromosuccinimide (NBS) in halogenated solvents (e.g., dichloromethane) achieves regioselective substitution at position 2 . Red phosphorus or potassium bromate often serve as initiators, while sulfuric acid enhances reaction efficiency .

Example Protocol:

  • Bromination:

    • Substrate: 5-chlorosulfonyl-4-fluorobenzoic acid (15.2 g, 0.1 mol)

    • Solvent: Chloroform (90 g)

    • Reagents: NBS (21.36 g, 0.12 mol), red phosphorus (0.98 g), H2SO4\text{H}_2\text{SO}_4 (25 mL)

    • Conditions: 25–30°C, 3 hours .

  • Workup:

    • Quench with ice water, recover solvent under reduced pressure, and recrystallize with methanol .

Yield: >90% with purity ≥99% .

Reactivity and Functional Transformations

Electrophilic Substitution

The chlorosulfonyl group (–SO2_2Cl) undergoes nucleophilic displacement with amines, alcohols, or thiols, forming sulfonamides, sulfonate esters, or thiosulfonates . For instance, reaction with 3,4,5-trifluoroaniline produces sulfonamide derivatives used in HBV capsid assembly modulators .

Hydrolysis Sensitivity

Exposure to moisture triggers hydrolysis to 5-sulfobenzoic acid derivatives, necessitating anhydrous storage.

Applications in Pharmaceutical Development

Role in Antiviral Drug Discovery

The compound is a precursor to sulfamoylbenzamides (SBAs), a class of HBV capsid assembly modulators (CAMs). SBAs accelerate capsid formation, preventing viral genome packaging .

Table 2: SAR of Benzamide Derivatives Derived from 2-Bromo-5-(chlorosulfonyl)-4-fluorobenzoic Acid

DerivativeSubstituentHBV DNA Inhibition (IC50_{50}, nM)
KR-26556–NH2_2 at C612.4 ± 1.8
NVR 3-778–CF3_3 at C4110.5 ± 15.2
Compound 12–N(CH3_3)2_2>1,000

Addition of a primary amine at C6 (as in KR-26556) enhances potency 9-fold compared to NVR 3-778 .

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